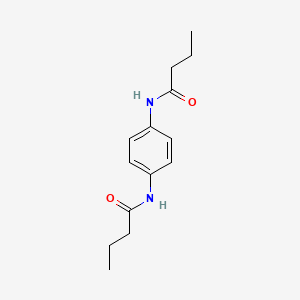
N,N'-1,4-phenylenedibutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N'-1,4-phenylenedibutanamide, commonly known as PBAN, is a neuropeptide hormone that plays a crucial role in the regulation of moth and butterfly pheromone production. PBAN is synthesized by the pheromone glands of female moths and triggers the release of sex pheromones in response to mating signals from male moths. PBAN has drawn significant attention from the scientific community due to its potential applications in pest control and the development of novel insecticides.
作用机制
PBAN acts on the pheromone glands of female moths, triggering the release of sex pheromones in response to male moth mating signals. PBAN stimulates the production and release of pheromone biosynthesis activating neuropeptide (PBAN), which in turn activates the pheromone biosynthesis pathway. PBAN also plays a role in regulating the timing and duration of pheromone release, ensuring effective communication between male and female moths.
Biochemical and Physiological Effects:
PBAN has been shown to have a range of biochemical and physiological effects on moth pheromone production and behavior. PBAN analogs can disrupt pheromone production in female moths, reducing male moth attraction and mating success. PBAN also plays a role in regulating pheromone release timing and duration, ensuring effective communication between male and female moths. PBAN has also been shown to have effects on other physiological processes, including egg-laying behavior and larval development.
实验室实验的优点和局限性
PBAN and its analogs have several advantages for use in lab experiments, including their ease of synthesis and stability. PBAN analogs can be synthesized using SPPS or LPPS methods, allowing for the creation of a wide range of analogs with varying biological activity. However, PBAN and its analogs also have some limitations, including their species-specific activity and potential for off-target effects.
未来方向
There are several potential future directions for research on PBAN and its analogs. One area of interest is the development of PBAN analogs with increased potency and specificity for use in pest control. Another area of interest is the use of PBAN as a biomarker for moth infestations in crops, allowing for early detection and targeted control measures. Additionally, further research is needed to understand the molecular mechanisms underlying PBAN's effects on pheromone production and behavior, which could lead to the development of novel insecticides and pest control strategies.
合成方法
PBAN can be synthesized using solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS) methods. SPPS involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid support. LPPS, on the other hand, involves the coupling of amino acids in solution using carbodiimide or similar coupling reagents. Both methods have been used successfully to synthesize PBAN and its analogs.
科学研究应用
PBAN has been extensively studied for its role in insect pheromone production and its potential applications in pest control. Studies have shown that PBAN analogs can disrupt pheromone production in female moths and reduce male moth attraction, making it a promising candidate for the development of eco-friendly insecticides. PBAN has also been investigated for its potential as a biomarker for moth infestations in crops, allowing for early detection and targeted control measures.
属性
IUPAC Name |
N-[4-(butanoylamino)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-3-5-13(17)15-11-7-9-12(10-8-11)16-14(18)6-4-2/h7-10H,3-6H2,1-2H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPQUYFDGCVKBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)NC(=O)CCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-benzene-1,4-diyldibutanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

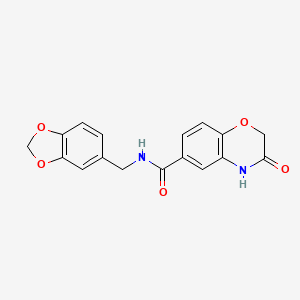
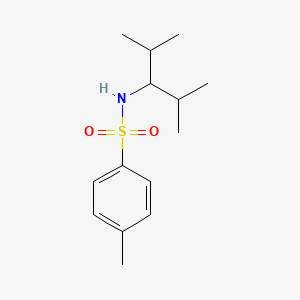
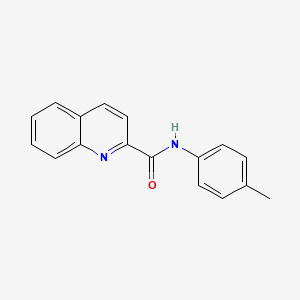
![N-(4-chlorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5726325.png)

![5-[(4-chloro-2-methylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5726339.png)
![3-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5726352.png)
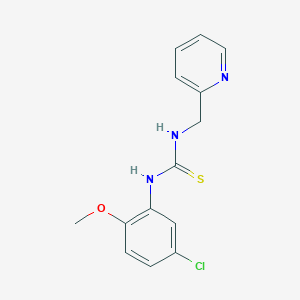
![4-methyl-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5726358.png)
![11-[(3-methylphenyl)amino]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5726373.png)


![1-[(6-bromo-2-methoxy-1-naphthyl)acetyl]pyrrolidine](/img/structure/B5726413.png)
